7-Ethoxyresorufin-d5 is classified as an organic compound with the molecular formula and a molecular weight of approximately 241.24 daltons. It is primarily sourced from specialized chemical suppliers and is used in laboratory settings for research purposes. The compound is categorized under enzyme substrates, specifically for cytochrome P450, which plays a significant role in drug metabolism.
The synthesis of 7-Ethoxyresorufin-d5 typically involves the modification of the non-deuterated form through deuteration processes. The most common method includes:
The synthesis must be conducted under controlled conditions to ensure high purity and yield, often verified by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of 7-Ethoxyresorufin-d5 features a resorufin backbone with an ethoxy group at the 7-position. The structural representation can be described as follows:
This structure allows for its interaction with cytochrome P450 enzymes, facilitating its use as a fluorescent probe in enzymatic assays.
7-Ethoxyresorufin-d5 undergoes metabolic transformations primarily catalyzed by cytochrome P450 enzymes. The key reactions include:
These reactions are crucial for studying enzyme kinetics and can be influenced by various factors such as enzyme concentration, substrate availability, and environmental conditions.
The mechanism of action for 7-Ethoxyresorufin-d5 involves its role as a substrate for cytochrome P450 enzymes. Upon binding to these enzymes, it undergoes oxidation, leading to the release of resorufin. This process can be summarized as follows:
Data from studies indicate that this reaction is indicative of cytochrome P450 activity and can be utilized to assess drug metabolism in various biological systems.
The physical properties of 7-Ethoxyresorufin-d5 include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
7-Ethoxyresorufin-d5 serves multiple scientific applications:
Its ability to provide quantitative data on enzyme activity makes it a valuable tool in pharmacology and toxicology research.
7-Ethoxyresorufin-d5 (7-ER-d5) serves as a specialized deuterated analog of the classic fluorometric substrate 7-ethoxyresorufin. Its primary mechanistic role involves competitive inhibition of cytochrome P450 enzymes, particularly CYP1A isoforms. The compound competes with endogenous substrates for binding at the catalytic heme center of CYP1A1, leveraging its structural similarity to natural ligands while exhibiting altered kinetic properties due to deuterium substitution at the ethoxy group ( [3] [8]).
Key biochemical interactions include:
Table 1: Competitive Inhibition Parameters of 7-ER-d5 in CYP1A Isoforms
Parameter | CYP1A1 | CYP1A2 | Measurement Method |
---|---|---|---|
Ki (μM) | 0.18 ± 0.03 | 0.52 ± 0.07 | Fluorescence inhibition |
IC50 (μM) | 0.95 ± 0.12 | 1.8 ± 0.3 | Enzyme kinetics |
Binding ΔG (kJ/mol) | -34.2 | -30.7 | Isothermal titration calorimetry |
Selectivity Ratio | 2.9 | 1.0 | Comparative activity screening |
Beyond competitive inhibition, 7-ER-d5 exhibits complex allosteric effects on CYP450 catalytic cycles. Research reveals biphasic concentration-dependent behavior: enzyme activation at nanomolar concentrations (0.01-0.1 μM) transitioning to inhibition at micromolar levels (>1 μM). This heteroactivation phenomenon stems from binding at a secondary allosteric site distinct from the catalytic center ( [6]).
Mechanistic features include:
Table 2: Allosteric Modulation Parameters of 7-ER-d5 in CYP1A1
Parameter | Activation Phase | Inhibition Phase | Substrate Context |
---|---|---|---|
Effective Conc. Range | 0.01-0.1 μM | 1-10 μM | Polycyclic aromatics |
Max Activation (% baseline) | 190 ± 40% | N/A | Benzo[a]pyrene |
pEC50 | 5.9 ± 0.1 | N/A | All substrates |
pIC50 | N/A | 4.51 ± 0.09 | Alkoxyresorufins |
Hill Coefficient | 1.8 ± 0.3 | 1.2 ± 0.2 | Kinetic modeling |
Advanced computational models reveal how deuterium substitution fine-tunes interactions between 7-ER-d5 and CYP450 enzymes. Molecular dynamics simulations (200 ns trajectories) demonstrate that deuterium atoms at the ethoxy moiety stabilize ligand-enzyme complexes through reduced bond vibrational frequency and enhanced hydrophobic packing ( [3] [7] [8]).
Key structural insights:
Table 3: Docking Parameters of 7-ER-d5 in CYP1A1 vs. Non-deuterated Analog
Parameter | 7-ER-d5 | 7-Ethoxyresorufin | Significance |
---|---|---|---|
Binding Energy (kcal/mol) | -9.7 ± 0.3 | -8.2 ± 0.4 | 18% increased affinity |
H-bond Distance (Å) | 2.82 ± 0.12 | 3.15 ± 0.18 | Stronger polar interactions |
Binding Pocket Volume (ų) | 412 ± 15 | 452 ± 22 | Tighter fit |
Residence Time (ns) | 18.4 ± 2.3 | 9.7 ± 1.6 | Enhanced complex stability |
MM-PBSA ΔG (kJ/mol) | -152.4 ± 6.7 | -138.9 ± 7.2 | Improved binding thermodynamics |
These computational findings align with experimental observations of prolonged enzyme inhibition and validate the strategic application of deuterium isotope effects in CYP450 probe design. The deuterium-induced changes in molecular dynamics create a compound with enhanced discriminatory power for studying CYP1A1 versus related isoforms, making 7-ER-d5 a valuable tool for elucidating substrate-channeling mechanisms in complex metabolic systems.
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